molecular formula C22H15BO2 B13350792 (3-(Pyren-1-yl)phenyl)boronic acid CAS No. 917380-57-5

(3-(Pyren-1-yl)phenyl)boronic acid

Cat. No.: B13350792
CAS No.: 917380-57-5
M. Wt: 322.2 g/mol
InChI Key: SCVADUPVEATHAM-UHFFFAOYSA-N
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Description

(3-(Pyren-1-yl)phenyl)boronic acid (CAS: 872050-52-7) is a boronic acid derivative featuring a pyrene moiety attached to a phenyl ring. Its molecular formula is C₂₂H₁₅BO₂, with a molecular weight of 322.16 g/mol . However, its bulky hydrophobic structure may limit solubility in aqueous media, as observed in biological assays .

Preparation Methods

The synthesis of (3-(Pyren-1-yl)phenyl)boronic acid typically involves several steps, including the formation of the pyrene-phenyl backbone and the introduction of the boronic acid group. Here are some common approaches:

Suzuki-Miyaura Cross-Coupling Reaction

One of the most common methods for synthesizing boronic acids involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a boronic acid, an aryl halide, a palladium catalyst, and a base. However, to synthesize this compound, one might first need to prepare a suitable aryl halide or boronic acid precursor.

Example Reaction Conditions:

  • Reagents: Aryl halide, pyren-1-ylboronic acid, palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), potassium carbonate.
  • Solvents: Toluene, ethanol, water.
  • Conditions: Inert atmosphere, reflux.

Direct Arylation and Borylation

Direct arylation followed by borylation is another strategy. This involves the direct introduction of an aryl group onto a pyrene derivative, followed by the introduction of a boronic acid group.

Example Reaction Conditions:

  • Reagents: Pyrene derivative, aryl halide, palladium catalyst, borylation reagent (e.g., bis(pinacolato)diboron).
  • Solvents: Toluene, ethanol.
  • Conditions: Inert atmosphere, heating.

Detailed Synthesis Protocol

Given the lack of specific literature on this compound, a general approach can be adapted from related compounds:

  • Preparation of Pyren-1-ylboronic Acid:

    • Start with pyrene and convert it into pyren-1-ylboronic acid using methods similar to those described for other arylboronic acids.
    • This typically involves lithiation of pyrene followed by reaction with a boron source like bis(pinacolato)diboron.
  • Introduction of the Phenyl Group:

    • Use Suzuki-Miyaura cross-coupling to attach a phenyl group to the pyren-1-ylboronic acid. This requires a phenyl halide and appropriate catalysts and bases.
  • Positioning the Boronic Acid Group:

    • If necessary, perform a regioselective borylation to position the boronic acid group at the desired position on the phenyl ring.

Analysis and Characterization

After synthesis, the compound should be thoroughly characterized using various analytical techniques:

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

The boronic acid group participates in Suzuki-Miyaura coupling , a key method for forming carbon-carbon bonds. In this reaction, (3-(Pyren-1-yl)phenyl)boronic acid reacts with aryl halides in the presence of a palladium catalyst (e.g., Pd(0)) and a base (e.g., potassium carbonate). The transmetalation step transfers the aryl group from the boronic acid to the palladium center, resulting in the formation of a new C–C bond .

Key Features :

  • Reagents : Palladium catalyst, aryl halide, base (e.g., K₂CO₃), organic solvent (e.g., toluene).

  • Outcome : Formation of biaryls or heteroaryls, depending on the aryl halide used.

  • Mechanism : Transmetalation followed by reductive elimination to form the C–C bond .

Copper-Mediated Arylation Reactions

In copper-catalyzed systems, the boronic acid group can undergo C–C bond formation with alcohols. For example, phenyl(pyren-1-yl)methanol reacts with arylboronic acids to yield triarylmethanes. The reaction involves:

  • Oxidation of the boronic acid to a boronate intermediate.

  • C–O bond cleavage in the alcohol to form a carbanion.

  • Coupling with the boronate intermediate to form the triaryl product .

Experimental Data :

Reaction ComponentExample ProductYield
Phenylboronic acid + phenyl(pyren-1-yl)methanolTriarylmethane (e.g., 11n)92%
Copper catalyst (e.g., Cu(OH)(OTf))
Solvent (e.g., DMF)

Oxidation and Reduction Reactions

The boronic acid group undergoes oxidation to form boronic esters or anhydrides. Conversely, reduction converts it to boranes. These transformations are critical in synthetic pathways for functionalizing the pyrenyl moiety .

Examples :

  • Oxidation : Reaction with oxidizing agents (e.g., hydrogen peroxide) to generate boronic esters.

  • Reduction : Use of reducing agents (e.g., sodium borohydride) to form borane derivatives

Scientific Research Applications

(3-(Pyren-1-yl)phenyl)boronic acid Applications

This compound is a chemical compound with diverse applications in scientific research, including sensing, imaging, and drug delivery. It combines a pyrene moiety with a phenylboronic acid group, giving it unique structural and functional properties. The boronic acid group allows for reversible covalent bonding with diols, enabling interactions with biological molecules like carbohydrates and glycoproteins.

Scientific Research Applications

This compound has a wide range of scientific research applications:

  • Sensing This compound can be used to develop sensors for detecting various analytes, such as glucose and other diols.
  • Imaging Due to its fluorescent properties, this compound can be used in imaging applications, including fluorescence microscopy and bioimaging.
  • Drug Delivery This compound can be used in designing drug delivery systems, where it can interact with specific biological targets.
  • Material Science: Contributes to creating sensors and catalysts with enhanced performance characteristics .

(4-(Pyren-1-yl)phenyl)boronic acid is an organic compound notable for its structural features and significant biological activities.

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It demonstrates the ability to selectively bind to glycan structures on cancer cells, facilitating targeted imaging and therapy. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms:

  • ROS Generation Inducing oxidative stress within cells.
  • Mitochondrial Dysfunction Disrupting mitochondrial function leading to programmed cell death.

Boronic Acids in Biosensors

Mechanism of Action

The mechanism of action of (3-(Pyren-1-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyrene moiety, which can stabilize reaction intermediates and enhance reaction efficiency.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Differences

Key structural variations among boronic acids influence their solubility, reactivity, and applications:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Properties/Applications
(3-(Pyren-1-yl)phenyl)boronic acid Pyrene-attached phenyl 322.16 Fluorescence, potential sensing
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl 187.99 Antiproliferative (IC₅₀: 0.1969 µM)
Phenanthren-9-yl boronic acid Phenanthrene 212.03 Antiproliferative (IC₅₀: 0.2251 µM)
Phenyl boronic acid Simple phenyl 121.93 Diagnostic accuracy in β-lactamase tests
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy ~300 (estimated) HDAC inhibition (effective at 1 µM)
3-Aminophenylboronic acid (3APBA) Amino-substituted phenyl 137.97 Fluorescence, diol binding

Key Observations :

  • Bulky substituents (e.g., pyrene, phenanthrene) enhance fluorescence but reduce solubility, often leading to precipitation in biological media .
  • Polar groups (e.g., -OH, -NH₂) improve water solubility and diagnostic utility, as seen in phenyl boronic acid’s superior accuracy over 3APBA in β-lactamase detection .
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) modulate boronic acid’s pKa, affecting diol-binding efficiency critical for glucose sensing .

Antiproliferative Effects:

  • 6-Hydroxynaphthalen-2-yl and phenanthren-9-yl boronic acids exhibit potent antiproliferative activity with IC₅₀ values of ~0.2 µM. However, This compound and pyren-1-yl boronic acid precipitate in RPMI culture medium, preventing reliable in vitro testing .
  • Solubility Challenge : The pyrene group’s hydrophobicity likely causes aggregation, a common issue for PAH-containing compounds. This contrasts with smaller aromatic derivatives (e.g., naphthyl) that retain solubility .

Enzyme Inhibition:

  • Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved β-lactamase inhibition over phenyl-substituted analogs due to enhanced binding interactions .

Biological Activity

(3-(Pyren-1-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biosensor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound features a boronic acid functional group attached to a pyrene moiety, which enhances its fluorescence properties and potential interactions with biomolecules. The structure can be represented as follows:

C18H17BO2\text{C}_{18}\text{H}_{17}\text{B}\text{O}_2

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research has shown that boronic acids can reversibly bind to diols, which is significant for their role in biosensing applications and as enzyme inhibitors.

Anticancer Activity

Several studies have explored the anticancer properties of boronic acids, including this compound. In vitro assays demonstrated that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)18.76 ± 0.62
Phenanthren-9-yl boronic acid4T1 (breast cancer)0.1969
Dipeptidyl boronate derivativeU266 (multiple myeloma)8.21

These findings indicate that this compound may have a moderate cytotoxic effect on cancer cells, particularly at higher concentrations.

Enzyme Inhibition

Boronic acids are known to inhibit enzymes such as proteases and serine hydrolases. The interaction of this compound with target enzymes could lead to therapeutic applications in cancer treatment by disrupting cellular pathways.

Case Studies

Case Study 1: Antioxidant and Antibacterial Properties

A formulation containing a related boronic acid was assessed for its antioxidant and antibacterial activities. The study highlighted significant antioxidant activity, with an IC50 value of 0.14 µg/mL using the DPPH method, suggesting that similar compounds may confer protective effects against oxidative stress in cells . Additionally, the compound showed promising antibacterial activity against various strains, indicating its potential use in treating infections related to cancer patients.

Case Study 2: Biosensing Applications

Research has demonstrated that boronic acids can be utilized in biosensors due to their ability to form complexes with sugars and other diols . This property allows for the development of sensitive detection methods for biomolecules, which can be crucial in early cancer diagnosis and monitoring.

Q & A

Basic Research Questions

Q. What are the primary challenges in handling (3-(Pyren-1-yl)phenyl)boronic acid in biological assays, and how can they be mitigated?

Answer: The compound exhibits poor solubility in aqueous media like RPMI culture medium, leading to precipitation and unreliable in vitro assay results . To address this, researchers can:

  • Use co-solvents (e.g., DMSO ≤2%) to enhance solubility while minimizing cytotoxicity.
  • Optimize medium composition (e.g., pH adjustment, surfactants like Tween-20).
  • Pre-dissolve the compound in organic solvents and dilute into aqueous buffers incrementally.

Q. What validated analytical methods are suitable for quantifying this compound in complex matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for sensitivity and specificity, as demonstrated for structurally similar boronic acids (e.g., carboxy phenyl boronic acid) . Key validation parameters per ICH guidelines include:

  • Linearity: 1–1000 ng/mL with R² >0.994.
  • LOD/LOQ: ≤0.1 ppm and ≤0.3 ppm, respectively.
  • Accuracy/Precision: ±15% deviation, ≤15% RSD.

Q. How can the purity of this compound be confirmed during synthesis?

Answer:

  • NMR Spectroscopy: Verify absence of anhydride or ester byproducts (common in boronic acid syntheses) .
  • Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and isotopic pattern (boron’s natural abundance).
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) for purity >97% .

Advanced Research Questions

Q. How does the pyrenyl moiety in this compound enhance fluorescence-based sensing applications?

Answer: The pyrenyl group acts as a fluorophore with a long excited-state lifetime, enabling photoinduced electron transfer (PET) mechanisms. Binding of saccharides to the boronic acid strengthens the boron-nitrogen interaction, suppressing PET and increasing fluorescence intensity . For example:

  • Sensitivity: Detection limits for glucose as low as 9 μM in serum .
  • Selectivity: Pyrene’s aggregation-induced emission (AIE) properties improve signal-to-noise ratios in aqueous media .

Q. What strategies resolve contradictions in biological activity data for boronic acid derivatives?

Answer: Discrepancies in IC50 values (e.g., tubulin polymerization inhibition vs. cell viability assays) may arise from solubility differences or off-target effects. To reconcile

  • Parallel Assays: Compare in vitro (e.g., Jurkat cell apoptosis) and cell-free systems (e.g., tubulin polymerization IC50 = 21–22 μM) under identical solubility conditions .
  • Solubility Profiling: Use dynamic light scattering (DLS) to monitor aggregation in real time .
  • Computational Modeling: Predict binding affinities to tubulin vs. other targets (e.g., proteases) using docking simulations .

Q. How can this compound be integrated into carbon-based nanomaterials for glucose sensing?

Answer: A “synthesis-modification integration” approach enables one-step fabrication of boronic acid-functionalized carbon dots (C-dots):

  • Hydrothermal Synthesis: React phenylboronic acid with glucose at 180°C for 6 hours to form fluorescent C-dots .
  • Mechanism: Glucose binding induces C-dot assembly and fluorescence quenching (Stern-Volmer constant: Ksv = 1.2 × 10³ M⁻¹).
  • Selectivity: The inert surface minimizes interference from biomolecules (e.g., fructose, galactose) .

Q. What experimental designs optimize the use of this compound in PET-based saccharide sensors?

Answer:

  • pH Optimization: Conduct fluorescence titrations at pH 7.5–8.0 to balance boronic acid’s pKa (~7.95) and saccharide binding .
  • Cyclodextrin Inclusion: Pre-mix with β-cyclodextrin to solubilize pyrenyl groups and amplify signal changes (e.g., 2515 M⁻¹ binding constant for fructose) .
  • Competitive Assays: Use anthracene-labeled competitors to quantify binding stoichiometry via Förster resonance energy transfer (FRET) .

Properties

CAS No.

917380-57-5

Molecular Formula

C22H15BO2

Molecular Weight

322.2 g/mol

IUPAC Name

(3-pyren-1-ylphenyl)boronic acid

InChI

InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H

InChI Key

SCVADUPVEATHAM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O

Origin of Product

United States

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